molecular formula C23H29F3N4O B2741767 1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2034235-06-6

1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2741767
CAS No.: 2034235-06-6
M. Wt: 434.507
InChI Key: UOLZHKIQLXTAIJ-UHFFFAOYSA-N
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Description

1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. The starting materials often include 2-Phenoxyethylamine, 4-piperidone, and 3-(trifluoromethyl)pyridine. The synthetic route may involve:

    Nucleophilic substitution: Reacting 2-Phenoxyethylamine with 4-piperidone to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the piperidine ring.

    Coupling reaction: The final step involves coupling the piperidine derivative with 3-(trifluoromethyl)pyridine under specific conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenoxyethyl)piperazine: A simpler analog with similar biological activities.

    4-(3-(Trifluoromethyl)pyridin-2-yl)piperazine: Another analog with a different substitution pattern.

Uniqueness

1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-[1-(2-phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F3N4O/c24-23(25,26)21-7-4-10-27-22(21)30-15-13-29(14-16-30)19-8-11-28(12-9-19)17-18-31-20-5-2-1-3-6-20/h1-7,10,19H,8-9,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLZHKIQLXTAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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